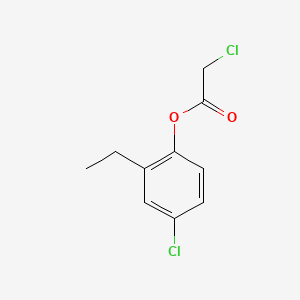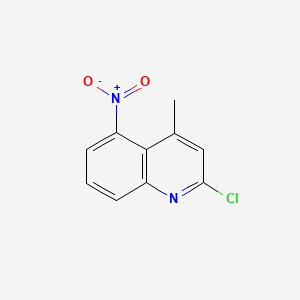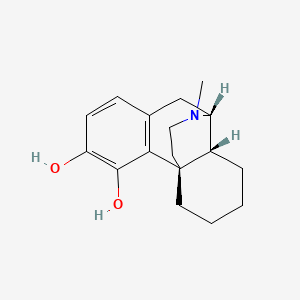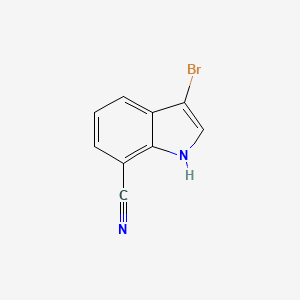
Benzene, 1,2,3-trimethyl-5-(1-methylethyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2,3-trimethyl-5-(1-methylethyl) is an organic compound with the molecular formula C12H18 . It is a derivative of benzene, where three methyl groups and one isopropyl group are attached to the benzene ring. This compound is part of the trimethylbenzene family, which consists of aromatic hydrocarbons with three methyl groups attached to the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,3-trimethyl-5-(1-methylethyl) can be achieved through various organic reactions. One common method involves the alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic reforming of petroleum fractions. This process includes the dehydrogenation of alkanes to form aromatic compounds, followed by the selective alkylation of benzene with propylene to introduce the isopropyl group .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,2,3-trimethyl-5-(1-methylethyl) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aromatic ring to a cyclohexane derivative.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products Formed
Oxidation: Trimellitic acid derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Nitro, sulfonic, and halogenated derivatives.
Scientific Research Applications
Benzene, 1,2,3-trimethyl-5-(1-methylethyl) has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and potential as a biomarker.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzene, 1,2,3-trimethyl-5-(1-methylethyl) involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound’s electron-rich aromatic ring facilitates the attack by electrophiles, leading to the formation of substituted products . The presence of methyl and isopropyl groups can influence the reactivity and orientation of these reactions .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trimethylbenzene: Another isomer with three methyl groups attached to the benzene ring.
1,3,5-Trimethylbenzene:
Uniqueness
Benzene, 1,2,3-trimethyl-5-(1-methylethyl) is unique due to the presence of both methyl and isopropyl groups, which can significantly influence its chemical reactivity and physical properties compared to other trimethylbenzene isomers .
Properties
CAS No. |
25401-02-9 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1,2,3-trimethyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18/c1-8(2)12-6-9(3)11(5)10(4)7-12/h6-8H,1-5H3 |
InChI Key |
YVWPOHRTFUXRNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]-](/img/structure/B13944191.png)



![2-[(Butylsulfonyl)amino]benzoic acid](/img/structure/B13944214.png)



